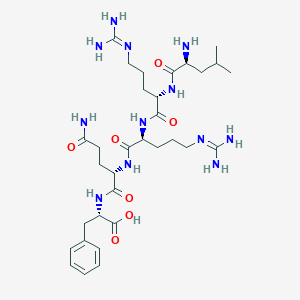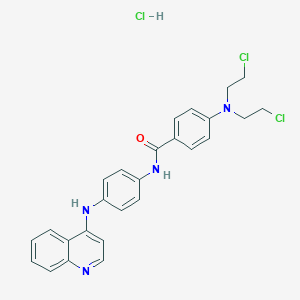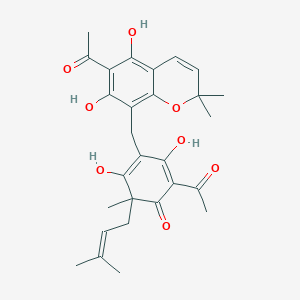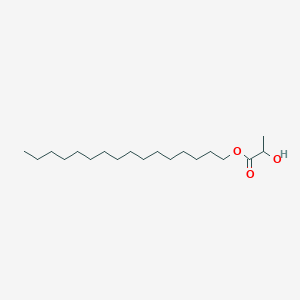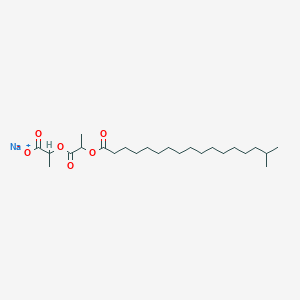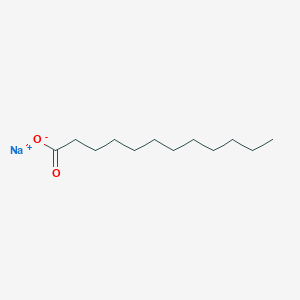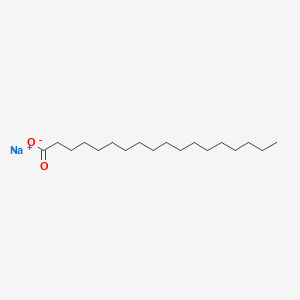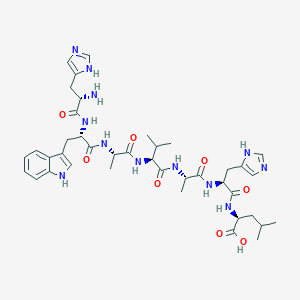
Gastrin releasing peptide (20-26), ala(24)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gastrin releasing peptide (GRP) is a neuropeptide that plays a crucial role in the regulation of various physiological processes, including digestion, metabolism, and the release of hormones. GRP is a 27-amino acid peptide that is derived from the preproGRP precursor protein. The peptide is cleaved from the precursor protein by the prohormone convertases PC1/3 and PC2. GRP has been found to have a wide range of biological activities, including the stimulation of gastric acid secretion, the regulation of insulin secretion, and the modulation of the immune system.
作用机制
The primary mechanism of action of Gastrin releasing peptide (20-26), ala(24)- is through the activation of the Gastrin releasing peptide (20-26), ala(24)- receptor (Gastrin releasing peptide (20-26), ala(24)-R). The Gastrin releasing peptide (20-26), ala(24)-R is a G protein-coupled receptor that is found in various tissues, including the gastrointestinal tract, pancreas, and brain. Upon binding to the Gastrin releasing peptide (20-26), ala(24)-R, Gastrin releasing peptide (20-26), ala(24)- activates a signaling cascade that leads to the release of various second messengers, including cyclic AMP (cAMP) and inositol triphosphate (IP3). The activation of these second messengers leads to the physiological effects of Gastrin releasing peptide (20-26), ala(24)-.
Biochemical and Physiological Effects
Gastrin releasing peptide (20-26), ala(24)- has been found to have a wide range of biochemical and physiological effects. The peptide has been shown to stimulate gastric acid secretion, increase insulin secretion, and modulate the immune system. In addition, Gastrin releasing peptide (20-26), ala(24)- has been implicated in the regulation of appetite and energy balance. The peptide has also been found to have neuroprotective effects in various animal models of neurodegenerative diseases.
实验室实验的优点和局限性
The use of Gastrin releasing peptide (20-26), ala(24)- in lab experiments has several advantages. The peptide is readily available for purchase from various commercial sources, and its synthesis is relatively straightforward. In addition, the peptide has been extensively studied, and its mechanisms of action are well understood. However, there are also limitations to the use of Gastrin releasing peptide (20-26), ala(24)- in lab experiments. The peptide is relatively expensive, and its effects can be variable depending on the experimental conditions.
未来方向
There are several future directions for the study of Gastrin releasing peptide (20-26), ala(24)-. One area of research is the development of novel Gastrin releasing peptide (20-26), ala(24)- analogs that have improved pharmacological properties. Another area of research is the investigation of the role of Gastrin releasing peptide (20-26), ala(24)- in the regulation of appetite and energy balance. Finally, the neuroprotective effects of Gastrin releasing peptide (20-26), ala(24)- in animal models of neurodegenerative diseases suggest that the peptide may have potential therapeutic applications in the treatment of these disorders.
合成方法
The synthesis of Gastrin releasing peptide (20-26), ala(24)- involves the use of solid-phase peptide synthesis (SPPS) techniques. SPPS is a widely used method for the synthesis of peptides and proteins, and it involves the stepwise addition of amino acids to a growing peptide chain that is attached to a solid support. The method allows for the synthesis of peptides with high purity and yields.
科学研究应用
Gastrin releasing peptide (20-26), ala(24)- has been extensively studied in the context of its role in the regulation of various physiological processes. The peptide has been found to be involved in the regulation of gastric acid secretion, insulin secretion, and the modulation of the immune system. In addition, Gastrin releasing peptide (20-26), ala(24)- has been implicated in the regulation of appetite and energy balance.
属性
CAS 编号 |
138749-62-9 |
|---|---|
产品名称 |
Gastrin releasing peptide (20-26), ala(24)- |
分子式 |
C40H56N12O8 |
分子量 |
832.9 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C40H56N12O8/c1-20(2)11-32(40(59)60)51-38(57)31(14-26-17-43-19-46-26)49-34(53)22(5)48-39(58)33(21(3)4)52-35(54)23(6)47-37(56)30(12-24-15-44-29-10-8-7-9-27(24)29)50-36(55)28(41)13-25-16-42-18-45-25/h7-10,15-23,28,30-33,44H,11-14,41H2,1-6H3,(H,42,45)(H,43,46)(H,47,56)(H,48,58)(H,49,53)(H,50,55)(H,51,57)(H,52,54)(H,59,60)/t22-,23-,28-,30-,31-,32-,33-/m0/s1 |
InChI 键 |
TXOIWQAGQFGSOW-NFUJUSGDSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)N |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)N |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)N |
其他 CAS 编号 |
138749-62-9 |
序列 |
HWAVAHL |
同义词 |
24-Ala-GRP(20-26) gastrin releasing peptide (20-26), Ala(24)- gastrin-releasing peptide (20-26), alanyl(24)- His-Trp-Ala-Val-Ala-His-Leu |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





